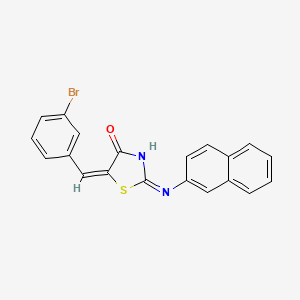![molecular formula C16H17Cl2N7O2 B11544100 3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)
3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a dichlorophenyl group, a triazinyl group, and an imidazolidinone core, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro substituents. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Synthesis of the Triazinyl Group: The triazinyl group is synthesized through a series of reactions starting from cyanuric chloride
Coupling Reactions: The dichlorophenyl intermediate is then coupled with the triazinyl intermediate using a suitable base and solvent to form the desired compound.
Cyclization: The final step involves cyclization to form the imidazolidinone ring, which is facilitated by heating and the use of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving triazine derivatives.
Medicine
Pharmacologically, the compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The triazinyl group is known to interact with enzymes, inhibiting their activity. The dichlorophenyl group enhances binding affinity, while the imidazolidinone core stabilizes the overall structure. These interactions disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a photosynthesis inhibitor.
1,3,5-Triazine derivatives: Widely studied for their diverse biological activities.
Uniqueness
What sets 3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one apart is its combined structural features, which confer unique reactivity and biological activity. The presence of both the triazinyl and imidazolidinone groups allows for versatile applications across different fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C16H17Cl2N7O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one |
InChI |
InChI=1S/C16H17Cl2N7O2/c1-8-12(26)25(9-5-6-10(17)11(18)7-9)13(19)24(8)15-20-14(23(2)3)21-16(22-15)27-4/h5-8,19H,1-4H3 |
InChI Key |
MPNWZACENILQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=N)N1C2=NC(=NC(=N2)OC)N(C)C)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11544020.png)
![4-bromo-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B11544034.png)
![4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544035.png)
![4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11544043.png)
![2-(4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544048.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl propanoate](/img/structure/B11544050.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544058.png)
![4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544066.png)
![2,4-dichloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544073.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11544080.png)

![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate](/img/structure/B11544111.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544118.png)
